molecular formula C27H29F3N2O3 B442361 11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 353772-54-0

11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442361
CAS No.: 353772-54-0
M. Wt: 486.5g/mol
InChI Key: SZPZENFVPMQHFL-UHFFFAOYSA-N
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Description

11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a trifluoroacetyl group, a butoxyphenyl group, and a dimethyl-substituted benzodiazepine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group is introduced through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the benzodiazepine core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where nucleophiles such as amines or thiols replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized benzodiazepine derivatives.

    Reduction: Alcohol derivatives of the benzodiazepine.

    Substitution: Amino or thiol-substituted benzodiazepine derivatives.

Scientific Research Applications

11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The trifluoroacetyl group may also play a role in modulating the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative properties.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

11-(3-butoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and potentially enhances its biological activity compared to other benzodiazepines.

Properties

CAS No.

353772-54-0

Molecular Formula

C27H29F3N2O3

Molecular Weight

486.5g/mol

IUPAC Name

6-(3-butoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H29F3N2O3/c1-4-5-13-35-18-10-8-9-17(14-18)24-23-20(15-26(2,3)16-22(23)33)31-19-11-6-7-12-21(19)32(24)25(34)27(28,29)30/h6-12,14,24,31H,4-5,13,15-16H2,1-3H3

InChI Key

SZPZENFVPMQHFL-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C(F)(F)F

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C(F)(F)F

Origin of Product

United States

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